molecular formula C9H9BrO2 B3107671 (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1618132-41-4

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B3107671
CAS RN: 1618132-41-4
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-SSDOTTSWSA-N
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Description

Dioxanes are a group of heterocyclic organic compounds. They are typically produced in very small quantities but are toxic at much lower concentrations than most other chemicals . 1,4-Dioxane, a common type of dioxane, is a clear liquid that easily dissolves in water. It is used primarily as a solvent in the manufacture of chemicals and as a laboratory reagent .


Chemical Reactions Analysis

The chemical reactions involving dioxanes can vary widely depending on the specific compound and conditions. For instance, 4H-benzo[d][1,3]dioxin-4-one derivatives can undergo room temperature amidation with primary amines .


Physical And Chemical Properties Analysis

Dioxanes are typically clear liquids that dissolve easily in water. They do not break down easily in water, and they do not stick to soil particles, so they can move from soil into groundwater .

Scientific Research Applications

Environmental Health and Safety

Research on PBDDs, PBDFs, and related brominated compounds, including (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine, often focuses on understanding their environmental presence, health impacts, and pathways of exposure. Studies such as the health assessment of PBDDs and PBDFs by Mennear and Lee (1994) and Birnbaum, Staskal, and Diliberto (2003) contribute to a body of evidence indicating the need for stringent controls and further research on the effects of these compounds on human health and the environment.

Industrial and Chemical Applications

The study and application of brominated compounds extend to industrial and chemical synthesis processes. Research on their formation, behavior in fires, and as byproducts of industrial activities offer insights into managing and mitigating their environmental impact. For instance, Zhang, Buekens, and Li (2016) discuss the formation of PBDD/Fs in the context of brominated flame retardants, providing valuable information for environmental safety and industrial hygiene.

Mechanism of Action

The mechanism of action of dioxanes can depend on their specific structure and the biological or chemical system they interact with. For example, dihydropyridines, a type of calcium channel blocker, act predominantly on blood vessels to promote vasodilation without having much of a direct effect on cardiac function .

Safety and Hazards

Dioxanes can pose significant safety and health hazards. Exposure to dioxanes can occur from breathing contaminated air, ingestion of contaminated food and drinking water, and dermal contact with products such as cosmetics that may contain small amounts of dioxanes . Exposure to high levels of dioxanes can result in liver and kidney damage .

properties

IUPAC Name

(3S)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

CAS RN

1618132-41-4
Record name 2-Bromomethyl-1,4-benzodioxane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1618132414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOMETHYL-1,4-BENZODIOXANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY9WKD4RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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